
2-(2,3-Dihydro-1H-indol-1-yl)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Indolin-1-yl)-1-phenylethanone is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-1-phenylethanone typically involves the reaction of indoline with acetophenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indoline, followed by nucleophilic addition to the carbonyl group of acetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(Indolin-1-yl)-1-phenylethanone may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction efficiency and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(Indolin-1-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(Indolin-1-yl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects in treating conditions such as ischemic stroke and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(Indolin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to cross the blood-brain barrier and its affinity for neuroreceptors make it a promising candidate for neurological research.
相似化合物的比较
Similar Compounds
Indolin-2-one: Another indoline derivative with a ketone group at the 2-position.
1-Phenyl-2-indolinone: A structural isomer with the ketone group on the indoline ring.
Indole-3-carbinol: A compound with a similar indole structure but different functional groups.
Uniqueness
2-(Indolin-1-yl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88919-99-7 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-(2,3-dihydroindol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H15NO/c18-16(14-7-2-1-3-8-14)12-17-11-10-13-6-4-5-9-15(13)17/h1-9H,10-12H2 |
InChI 键 |
CDCQPBZDRNRZSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



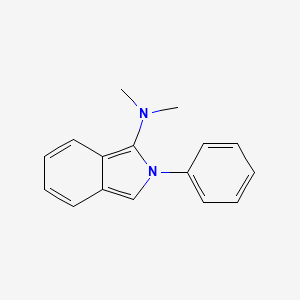
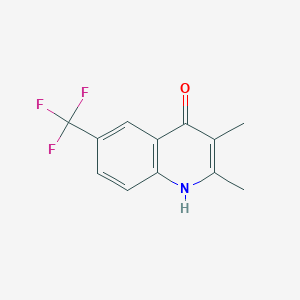
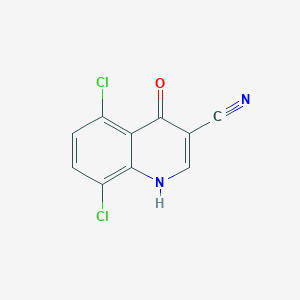
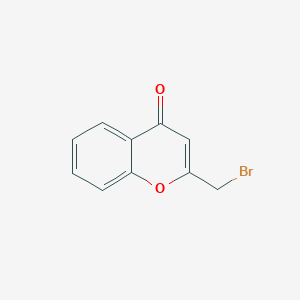
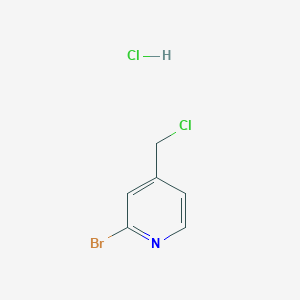
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
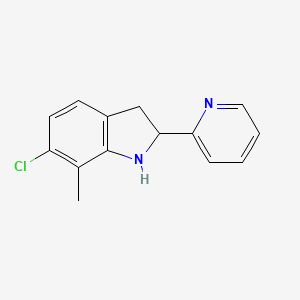


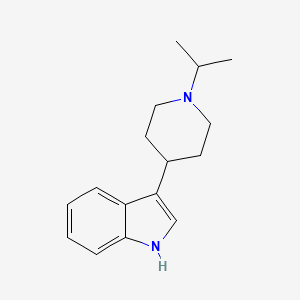
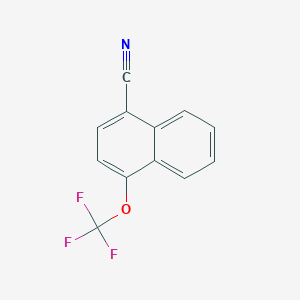
![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)

